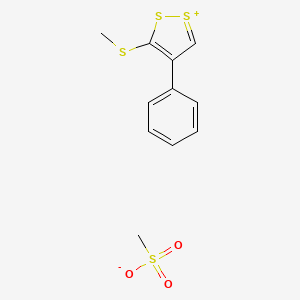
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate typically involves the reaction of 4-phenyl-3H-1,2-dithiol-3-one with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the sulfanium ion. The methanesulfonate group is introduced through a subsequent reaction with methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The sulfanium ion can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfur-containing core can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Phenyl-3H-1,2-dithiol-3-ylidene)-2-propanethione
- (2Z)-1-Phenyl-2-(4-phenyl-3H-1,2-dithiol-3-ylidene)ethanone
Uniqueness
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate is unique due to its specific combination of a dithiolylidene core with a sulfanium ion and methanesulfonate group
Propriétés
Numéro CAS |
62409-15-8 |
|---|---|
Formule moléculaire |
C11H12O3S4 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
methanesulfonate;3-methylsulfanyl-4-phenyldithiol-1-ium |
InChI |
InChI=1S/C10H9S3.CH4O3S/c1-11-10-9(7-12-13-10)8-5-3-2-4-6-8;1-5(2,3)4/h2-7H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
WJWCDOSLBLODFA-UHFFFAOYSA-M |
SMILES canonique |
CSC1=C(C=[S+]S1)C2=CC=CC=C2.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


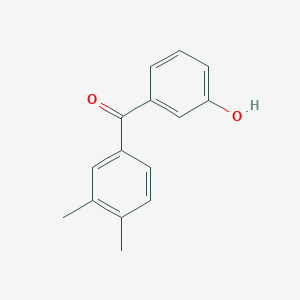
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
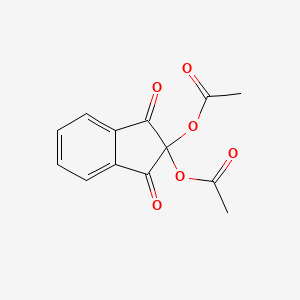
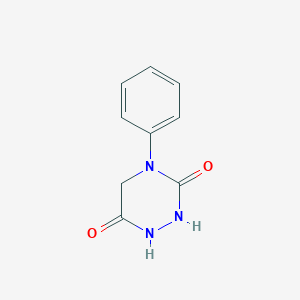
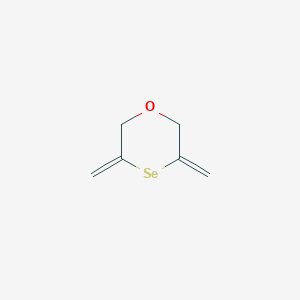

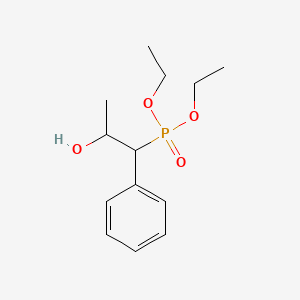
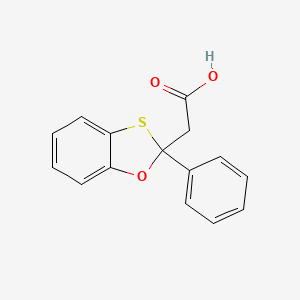

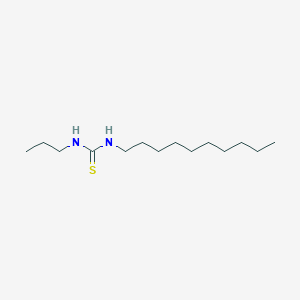

![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
